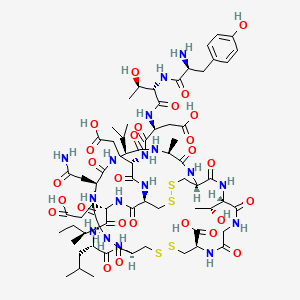![molecular formula C34H26F2N4O5 B12401253 5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B12401253.png)
5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ZnAF-1F is a powerful fluorophore that serves as an effective fluorescent probe for zinc ions (Zn²⁺) in cellular applications. It exhibits an excitation wavelength of 489 nm and an emission wavelength of 514 nm . ZnAF-1F is known for its high sensitivity and selectivity for zinc ions, making it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ZnAF-1F is synthesized using fluorescein as the fluorophore and N,N-bis(2-pyridylmethyl)ethylenediamine as the zinc ion receptor. The receptor is directly attached to the benzoic acid moiety of fluorescein, resulting in a compound with very low quantum yields under physiological conditions due to the photoinduced electron-transfer mechanism .
Industrial Production Methods
The industrial production of ZnAF-1F involves the synthesis of its tetra trifluoroacetic acid (TFA) derivative, which is then purified and formulated for use as a fluorescent probe. The compound is typically stored as a powder at -20°C for long-term stability .
Analyse Chemischer Reaktionen
Types of Reactions
ZnAF-1F primarily undergoes complexation reactions with zinc ions. The binding of zinc ions to ZnAF-1F results in a significant increase in fluorescence intensity, making it an effective sensor for zinc ions in various environments .
Common Reagents and Conditions
ZnAF-1F is commonly used in 100 mM HEPES buffer at neutral or slightly acidic pH conditions. The compound demonstrates a high binding affinity for zinc ions, with a dissociation constant (Kd) in the nanomolar range .
Major Products Formed
The major product formed from the reaction of ZnAF-1F with zinc ions is the ZnAF-1F-Zn²⁺ complex, which exhibits enhanced fluorescence properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of ZnAF-1F involves the binding of zinc ions to the N,N-bis(2-pyridylmethyl)ethylenediamine receptor, which induces a conformational change in the fluorophore. This change results in a significant increase in fluorescence intensity due to the inhibition of the photoinduced electron-transfer mechanism . The molecular target of ZnAF-1F is zinc ions, and the pathway involved is the fluorescence signaling pathway.
Vergleich Mit ähnlichen Verbindungen
ZnAF-1F is part of a family of fluorescein-based zinc sensors, including ZnAF-2F. Both compounds exhibit similar fluorescence properties, but ZnAF-1F has a slightly higher quantum yield and sensitivity for zinc ions . Other similar compounds include:
ZnAF-2F: Another fluorescein-based zinc sensor with slightly lower quantum yield compared to ZnAF-1F.
FluoZin-3: A commercially available zinc ion sensor with different fluorescence properties and binding affinities.
ZnAF-1F stands out due to its high sensitivity, selectivity, and stability under physiological conditions, making it a preferred choice for many research applications.
Eigenschaften
Molekularformel |
C34H26F2N4O5 |
|---|---|
Molekulargewicht |
608.6 g/mol |
IUPAC-Name |
6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41-42H,11-12,18-19H2 |
InChI-Schlüssel |
VRUAOMSCYBFMTB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)

![HBcAg [Hepatitis B virus] (18-27)](/img/structure/B12401186.png)


![1-[(2R,3R,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401203.png)








